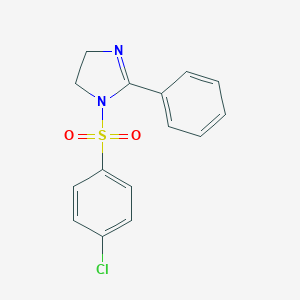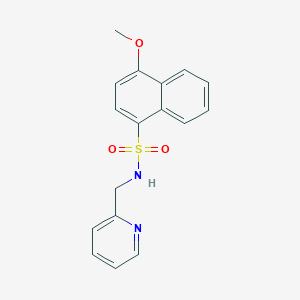
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide (known as MRS1477) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MRS1477 is a selective antagonist of the P2Y14 receptor, a subtype of purinergic receptors that are involved in various physiological processes.
Wissenschaftliche Forschungsanwendungen
Subheading Overview of Genotoxicity in Naphthalene Derivatives
1,4-Naphthoquinone, a derivative of naphthalene, is a commonly used precursor in industrial processes. While it has been tested for genotoxicity through various in vitro and in vivo assays, the results indicate that it does not induce gene mutations in bacteria or mammalian cells. Notably, 1,4-Naphthoquinone shows a clastogenic response in vitro, but studies in mice and hamsters do not show genotoxicity in vivo, suggesting that its genotoxic effects might be restricted to in vitro conditions. The mechanism behind this is primarily attributed to ROS generation, and it's noted that in vitro mammalian cell test systems are particularly sensitive to oxidative DNA damage, whereas healthy mammalian tissues have more efficient antioxidant defense mechanisms, possibly explaining the absence of genotoxicity in vivo (Fowler et al., 2018).
Naphthalimides in Medicinal Applications
Subheading Therapeutic Potential of Naphthalimides
Naphthalimide compounds, with their nitrogen-containing aromatic heterocycles, cyclic double imides, and the naphthalene framework, exhibit a significant potential in medicinal applications. Their π-deficient large conjugated planar structure enables interactions with various biological entities, such as DNAs, enzymes, and receptors, via noncovalent bonds. This interaction spectrum facilitates extensive potentiality in medicinal applications, with some naphthalimides entering clinical trials as anticancer agents and others being explored as potential drugs for various diseases. Additionally, naphthalimide-derived compounds like artificial ion receptors, fluorescent probes, and cell imaging agents are under extensive investigation for their potential applications in real-time detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties. This research trajectory positions naphthalimide-based derivatives as compounds with increasingly expanding relational medicinal applications (Gong et al., 2016).
Eigenschaften
IUPAC Name |
4-methoxy-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-16-9-10-17(15-8-3-2-7-14(15)16)23(20,21)19-12-13-6-4-5-11-18-13/h2-11,19H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQDCWOCOLKGPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


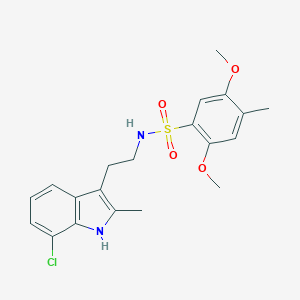

![4-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497961.png)
![4-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497962.png)
![4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497963.png)
![4-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497965.png)
![4-[2-Methoxy-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B497966.png)
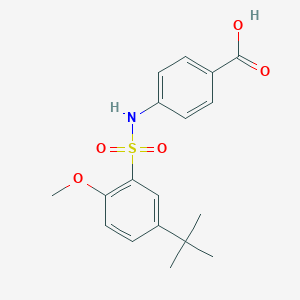
![3-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497970.png)
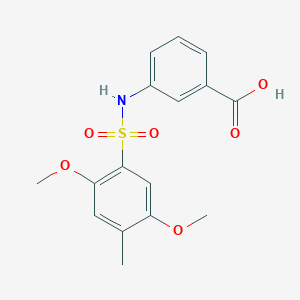
![3-{[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497973.png)
![3-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497977.png)
